molecular formula C25H30F3N3O B2898969 (2,6-Dimethylphenyl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034495-24-2

(2,6-Dimethylphenyl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No.: B2898969
CAS No.: 2034495-24-2
M. Wt: 445.53
InChI Key: WUHBRRJDOMQNOO-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone is an intriguing chemical compound known for its complex molecular structure and diverse applications. Its unique arrangement of functional groups makes it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Subsequent steps involve attaching the 4-piperidin-1-yl and 2,6-dimethylphenyl groups.

  • Reaction conditions often include the use of organic solvents like dichloromethane, with catalysts such as palladium on carbon to facilitate coupling reactions.

Industrial Production Methods

  • Industrial synthesis follows similar steps but on a larger scale, with optimized reaction conditions to enhance yield and purity.

  • Techniques such as continuous flow chemistry may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

  • Reduction: Certain functional groups may be reduced under specific conditions, altering the compound's properties.

  • Substitution: Various substitutions can occur at the aromatic rings, leading to different derivatives.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Halogenating agents for substitution reactions.

Major Products

  • Oxidation may lead to ketone or aldehyde derivatives.

  • Reduction can produce alcohols or amines.

  • Substitution reactions yield various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex molecules.

  • Studied for its reaction mechanisms and pathways.

Biology

  • Investigated for its potential as a ligand in receptor studies.

  • Its structure aids in the study of protein-ligand interactions.

Medicine

  • Explored for potential therapeutic applications, particularly in the field of neuropharmacology.

  • May serve as a template for designing new drugs.

Industry

  • Utilized in the development of specialty chemicals.

Mechanism of Action

  • The compound exerts its effects through interactions with specific molecular targets, often involving receptor binding.

  • The trifluoromethyl group plays a critical role in enhancing binding affinity and selectivity.

  • Pathways involved include modulation of neurotransmitter receptors, influencing biochemical signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone.

  • (2,6-Dimethylphenyl)piperidin-1-yl)methanone.

  • (2,6-Dimethylphenyl)(4-piperazin-1-yl)methanone.

Uniqueness

  • The presence of both 2,6-dimethylphenyl and 3-(trifluoromethyl)phenyl groups distinguishes it from similar compounds.

  • This unique combination contributes to its distinct chemical and biological properties, making it a versatile compound for various applications.

There you go, a detailed look at (2,6-Dimethylphenyl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone! Now, what's next on your list?

Properties

IUPAC Name

(2,6-dimethylphenyl)-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3N3O/c1-18-5-3-6-19(2)23(18)24(32)31-11-9-21(10-12-31)29-13-15-30(16-14-29)22-8-4-7-20(17-22)25(26,27)28/h3-8,17,21H,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHBRRJDOMQNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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